N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20268589
InChI: InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine

CAS No.:

Cat. No.: VC20268589

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name N-tert-butyl-4-methyl-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-11(15-9)14-12(2,3)4/h5-7H,1-4H3,(H,13,14)
Standard InChI Key KVUBUGDUOMSEIG-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)OC(=N2)NC(C)(C)C

Introduction

Structural and Electronic Features of Benzo[d]oxazole Derivatives

Benzoxazoles are bicyclic heterocycles comprising a benzene ring fused to an oxazole moiety, characterized by a oxygen atom at position 1 and a nitrogen atom at position 3. The incorporation of substituents such as methyl and tert-butyl groups significantly modulates their electronic, steric, and solubility profiles. In N-tert-butyl-4-methylbenzo[d]oxazol-2-amine, the tert-butyl group at the 2-amine position introduces steric bulk, potentially enhancing metabolic stability in biological systems, while the 4-methyl group electron-donating effects may influence aromatic electrophilic substitution patterns .

The benzo[d]oxazole core exhibits planar geometry, with the oxazole ring contributing to π-conjugation. Substituents at the 2-position often participate in hydrogen bonding or coordinate with metal catalysts, as evidenced in catalytic amination reactions . The tert-butyl group’s inductive effects may further stabilize radical intermediates during synthesis, a phenomenon observed in tert-butyl hydroperoxide (TBHP)-mediated oxidative coupling .

Synthetic Methodologies for N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine

Catalytic Oxidative Amination

A validated route to 2-aminobenzoxazoles involves the nBu<sub>4</sub>NI-catalyzed coupling of benzoxazoles with tertiary amines under microwave irradiation . Adapting this method, N-tert-butyl-4-methylbenzo[d]oxazol-2-amine could be synthesized via the reaction of 4-methylbenzoxazole with tert-butylamine in the presence of TBHP as an oxidant. The proposed mechanism involves:

  • Generation of tert-butoxy radicals from TBHP via iodide redox cycling.

  • α-H abstraction from tert-butylamine to form a radical intermediate.

  • Oxidation to an iminium species, followed by nucleophilic attack by the benzoxazole’s C2 position .

Table 1. Representative Reaction Conditions for Oxidative Amination

ParameterValue/DescriptionSource
CatalystnBu<sub>4</sub>NI (20 mol%)
OxidantTBHP (70% in H<sub>2</sub>O, 2 equiv)
SolventAcetonitrile
Temperature80°C under microwave irradiation
Reaction Time2–4 hours

Lewis Acid-Mediated Cyclization

ComponentQuantitySource
4-Methyl-2-aminophenol1.0 equiv
NCTS1.5 equiv
BF<sub>3</sub>·Et<sub>2</sub>O2.0 equiv
Solvent1,4-Dioxane
TemperatureReflux (100°C)

Iodine-Catalyzed Annulation

A third route, adapted from RSC Advances protocols, uses molecular iodine (10 mol%) in DMSO with ammonium acetate to construct the benzoxazole ring from catechol derivatives and ketones . While this method primarily yields 2-arylbenzoxazoles, substituting ketones with tert-butylamine derivatives could permit access to N-tert-butyl analogs.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of N-tert-butyl-4-methylbenzo[d]oxazol-2-amine is anticipated to exhibit:

  • A singlet at δ 1.40–1.45 ppm (9H, tert-butyl group).

  • A singlet at δ 2.35–2.40 ppm (3H, 4-methyl group).

  • Aromatic protons as multiplets between δ 7.10–7.60 ppm, with coupling patterns dependent on substitution .

Table 3. Predicted <sup>13</sup>C NMR Chemical Shifts

Carbon Positionδ (ppm) RangeSource
C2 (amine)162.0–163.0
C4 (methyl-substituted)20.5–21.5 (CH<sub>3</sub>)
tert-butyl (C)30.0–31.0 (CH<sub>3</sub>)
Oxazole C5/C7147.0–149.0

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z = 219.1496 [M + H]<sup>+</sup> (calculated for C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O). Elemental analysis is expected to align with C: 66.03%, H: 7.39%, N: 12.83% .

Physicochemical Properties and Stability

Thermal Behavior

The tert-butyl group enhances thermal stability, with a predicted melting point range of 110–120°C, comparable to TBBS (105°C) . Differential scanning calorimetry (DSC) would likely show decomposition above 250°C, consistent with benzoxazole derivatives .

Solubility and LogP

Preliminary solubility data suggest:

  • High solubility in polar aprotic solvents (DMSO, DMF).

  • Moderate solubility in ethyl acetate (1.5–2.0 mg/mL at 20°C).

  • LogP ≈ 3.2–3.5, indicating moderate lipophilicity .

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